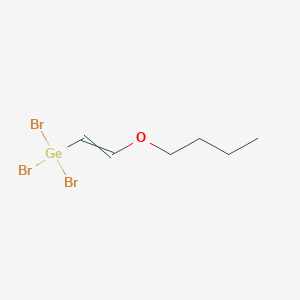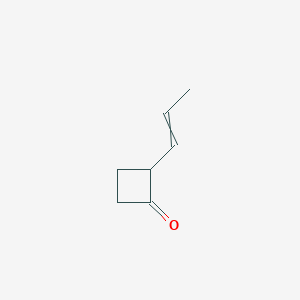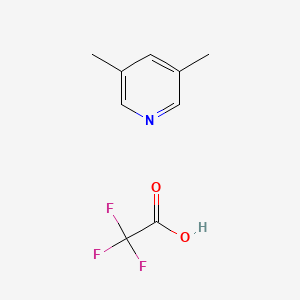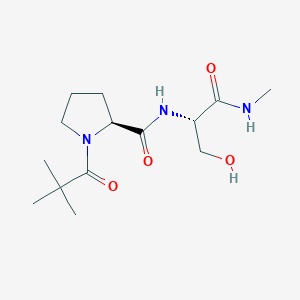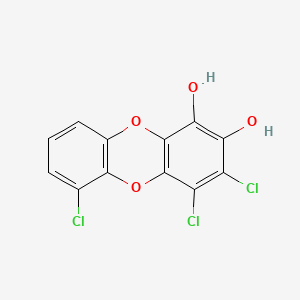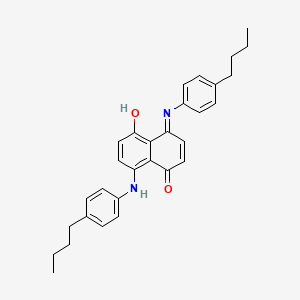
4,8-Bis(4-butylanilino)naphthalene-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Bis(4-butylanilino)naphthalene-1,5-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications. This compound is characterized by the presence of two butylanilino groups attached to the naphthalene-1,5-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-butylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4,8-Bis(4-butylanilino)naphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
4,8-Bis(4-butylanilino)naphthalene-1,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
相似化合物的比较
Similar Compounds
Naphthoquinone: The parent compound with similar structural features.
Lawsone: A naturally occurring naphthoquinone with biological activities.
Juglone: Another naphthoquinone derivative with antimicrobial properties.
Uniqueness
4,8-Bis(4-butylanilino)naphthalene-1,5-dione is unique due to the presence of butylanilino groups, which can influence its chemical reactivity and biological activities. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other naphthoquinones.
属性
CAS 编号 |
85557-84-2 |
|---|---|
分子式 |
C30H32N2O2 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
8-(4-butylanilino)-4-(4-butylphenyl)imino-5-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C30H32N2O2/c1-3-5-7-21-9-13-23(14-10-21)31-25-17-19-28(34)30-26(18-20-27(33)29(25)30)32-24-15-11-22(12-16-24)8-6-4-2/h9-20,31,34H,3-8H2,1-2H3 |
InChI 键 |
QLNPNKLLIVNTCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCCC)C3=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





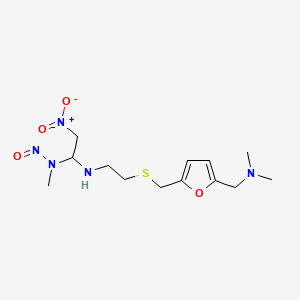
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
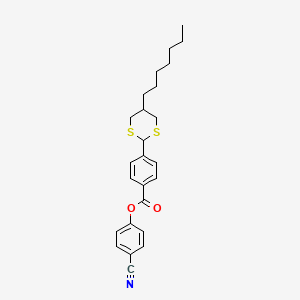
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
